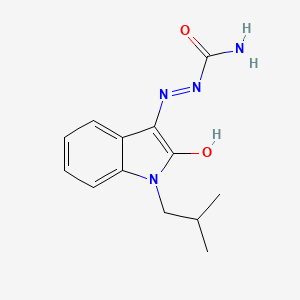

(Z)-2-(1-isobutyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide

Description

(Z)-2-(1-Isobutyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide is a hydrazinecarboxamide derivative with a substituted indolinone core. The indolinone scaffold is biologically significant due to its structural similarity to endogenous compounds like isatin (2,3-dioxindole), which exhibits diverse pharmacological activities . This compound’s Z-configuration stabilizes the hydrazone linkage, as confirmed by crystallographic studies on related structures .

Properties

IUPAC Name |

[2-hydroxy-1-(2-methylpropyl)indol-3-yl]iminourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-8(2)7-17-10-6-4-3-5-9(10)11(12(17)18)15-16-13(14)19/h3-6,8,18H,7H2,1-2H3,(H2,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIOPAUMHDAOOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(1-isobutyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to a class of derivatives known as oxoindolin hydrazine carbothioamides. Its structure can be represented as follows:

The synthesis typically involves the condensation reaction of isatin derivatives with hydrazine derivatives, followed by further modifications to enhance biological activity. The general synthetic procedure includes refluxing isatin with an appropriate hydrazine derivative in the presence of a catalytic amount of acetic acid .

Mechanisms of Biological Activity

The biological activity of (Z)-2-(1-isobutyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide has been attributed to several mechanisms:

- NTPDase Inhibition : Research indicates that derivatives of oxoindolin hydrazine carbothioamides exhibit potent inhibitory effects on nucleoside triphosphate diphosphohydrolases (NTPDases), which play critical roles in nucleotide metabolism. This inhibition can lead to altered cellular signaling and proliferation pathways .

- Antiproliferative Effects : Studies have demonstrated that compounds within this class possess significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

- Antioxidant Properties : The compound has shown potential antioxidant activity, which is vital for protecting cells from oxidative stress and could contribute to its anticancer properties .

Research Findings

Recent studies have provided insights into the biological activity of (Z)-2-(1-isobutyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide:

Efficacy Against Cancer Cell Lines

A series of experiments assessed the cytotoxic effects of the compound on human breast cancer cell lines. The results indicated:

- IC50 Values : The compound exhibited IC50 values in the micromolar range, suggesting significant potency against cancer cells.

- Mechanism of Action : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis rates compared to control groups .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| NTPDase Inhibition | High potency | |

| Antiproliferative | Significant against MCF-7 cells | |

| Antioxidant Activity | Moderate antioxidant capacity |

Case Studies

Several case studies have highlighted the potential therapeutic applications of (Z)-2-(1-isobutyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide:

- Breast Cancer Treatment : A study evaluated the compound's efficacy in combination with conventional chemotherapeutics, demonstrating enhanced cytotoxicity and reduced side effects compared to standard treatments alone .

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective benefits, indicating that the compound may offer therapeutic avenues for neurodegenerative diseases through its antioxidant properties .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-2-(1-isobutyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide typically involves the condensation reaction between isobutyl-substituted indoline derivatives and hydrazinecarboxamide under acidic or basic conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Biological Activities

1. Anticancer Activity

Research indicates that compounds related to (Z)-2-(1-isobutyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide exhibit significant anticancer properties. For instance, derivatives containing the oxoindole moiety have shown promising results in inhibiting various cancer cell lines, including breast (MCF-7) and leukemia cells. A study reported that certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects against these cancer cells .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against a range of bacteria and fungi, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of cellular processes or direct interaction with microbial targets .

3. Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of (Z)-2-(1-isobutyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide. Certain derivatives have been tested for their ability to inhibit key enzymes involved in disease pathways, including β-lactamases and other relevant targets in cancer metabolism .

Case Study 1: Anticancer Efficacy

In a study examining a series of hydrazone derivatives, (Z)-2-(1-isobutyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide was found to exhibit significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 5 μM. This suggests its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various derivatives, including those based on the oxoindole structure, highlighted their effectiveness against multiple strains of bacteria and fungi. The most potent derivative showed MIC values below 10 μg/mL against Staphylococcus aureus and Candida albicans, indicating strong antimicrobial activity .

Data Tables

| Activity | Tested Compound | IC50/MIC Values | Remarks |

|---|---|---|---|

| Anticancer Activity | (Z)-2-(1-isobutyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide | ~5 μM (MCF-7) | Significant cytotoxicity observed |

| Antimicrobial Activity | Derivative Variants | <10 μg/mL (S. aureus) | Effective against multiple bacterial strains |

| Enzyme Inhibition | Related Hydrazone Derivatives | Varies by target | Potential for use in enzyme inhibition studies |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Crystallographic Insights

The table below summarizes key structural analogs and their crystallographic

*Inferred from related hydrazinecarboxamide analogs due to lack of direct crystallographic data for the target compound.

Key Observations :

- The isobutyl group in the target compound likely improves hydrophobic interactions in non-polar environments.

- Thioamide vs. Carboxamide : Carbothioamide analogs (e.g., entries 2–5) exhibit stronger hydrogen-bonding via S atoms compared to carboxamides, influencing solubility and stability .

- Crystal Packing: Monoclinic systems (e.g., P2₁/c) dominate due to planar indolinone-hydrazone moieties enabling π-π stacking .

Key Findings :

- Anticancer Activity : The target compound’s hydrazinecarboxamide group may mimic β-catenin inhibitors, disrupting Wnt signaling pathways in cancer cells .

- Antimicrobial vs. Anticancer : Carbothioamide derivatives (e.g., 5-Fluoro analog) show stronger antimicrobial activity due to sulfur-mediated membrane disruption, whereas carboxamides are more selective for intracellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.